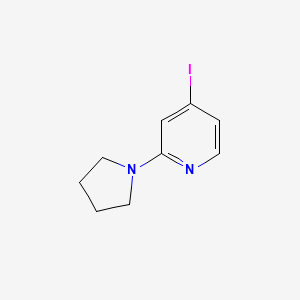

4-Iodo-2-pyrrolidin-1-ylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUUXAOQDAZBEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501289305 | |

| Record name | Pyridine, 4-iodo-2-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370025-52-7 | |

| Record name | Pyridine, 4-iodo-2-(1-pyrrolidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1370025-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-iodo-2-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Iodo 2 Pyrrolidin 1 Ylpyridine

Direct Functionalization Strategies at the Pyridine (B92270) C-4 Position

Direct introduction of an iodine atom at the C-4 position of the 2-pyrrolidin-1-ylpyridine scaffold presents a streamlined approach to the target molecule. This section delves into the regioselective iodination of 2-pyrrolidin-1-ylpyridine derivatives and the exploration of novel iodinating reagents to optimize this transformation.

Regioselective Iodination of 2-Pyrrolidin-1-ylpyridine Derivatives

The directing effect of the pyrrolidine (B122466) group at the C-2 position of the pyridine ring generally favors electrophilic substitution at the C-5 position. However, achieving regioselective iodination at the C-4 position is a significant challenge. While specific methods for the direct C-4 iodination of 2-pyrrolidin-1-ylpyridine are not extensively documented in the provided search results, general principles of pyridine chemistry can be applied. The electronic nature of the substituents on the pyridine ring plays a crucial role in determining the position of electrophilic attack. The use of specific catalysts or directing groups might be necessary to overcome the inherent reactivity patterns of the substituted pyridine.

Exploration of Novel Iodinating Reagents and Optimized Conditions

A variety of iodinating reagents are available for the iodination of aromatic and heteroaromatic compounds. researchgate.netacsgcipr.org The choice of reagent and reaction conditions is critical for achieving the desired regioselectivity and yield. Some commonly employed iodinating reagents include:

Molecular Iodine (I₂): Often used in the presence of an oxidizing agent to generate a more electrophilic iodine species. acsgcipr.org

N-Iodosuccinimide (NIS): A mild and effective iodinating agent for electron-rich aromatic systems. researchgate.netacsgcipr.org Its reactivity can be enhanced by the addition of an acid catalyst. acsgcipr.org

Iodine Monochloride (ICl): A highly reactive and effective reagent for the iodination of a wide range of aromatic compounds. researchgate.net

1,3-Diiodo-5,5-dimethylhydantoin (DIH): A stable, solid reagent with high reactivity and selectivity in the presence of an acid catalyst like sulfuric acid. tcichemicals.com

Hypervalent Iodine Reagents: Reagents like PIDA (phenyliodine diacetate) in the presence of a halide source can facilitate regioselective halogenation under mild, aqueous conditions. nih.gov

The optimization of reaction conditions such as solvent, temperature, and the use of catalysts is crucial for directing the iodination to the C-4 position and minimizing the formation of undesired isomers. For instance, the use of mercuric acetate (B1210297) has been shown to facilitate the iodination of aminopyridines. google.com

Multistep Synthetic Routes from Precursor Compounds

Multistep syntheses offer greater control over the final structure of the target molecule by building it up from simpler, readily available starting materials. This section explores various strategies for the synthesis of 4-Iodo-2-pyrrolidin-1-ylpyridine from different precursor compounds.

Transformations of Differently Substituted Pyridine Scaffolds

The synthesis of this compound can be achieved by starting with a pyridine ring that is already substituted at the 4-position with a group that can be converted to an iodo group. A common strategy involves the use of a starting pyridine with a leaving group, such as a halogen or a sulfonate, at the 4-position. This allows for a nucleophilic displacement reaction to introduce the desired substituent. google.com

Another approach involves the functionalization of a pre-existing pyridine derivative. For example, the synthesis of multi-substituted pyridines can be achieved from ylidenemalononitriles. nih.gov

Strategic Incorporation of the Pyrrolidine Moiety

The pyrrolidine ring can be introduced at various stages of the synthetic sequence. One common method is the nucleophilic aromatic substitution of a suitable leaving group on the pyridine ring with pyrrolidine. For instance, a 2-halopyridine can react with pyrrolidine to form the 2-pyrrolidin-1-ylpyridine core.

Optimization of Reaction Sequences for Enhanced Yield and Selectivity

The following table provides a summary of different synthetic approaches that could be adapted for the synthesis of this compound, based on general methodologies for pyridine functionalization.

| Synthetic Strategy | Starting Material | Key Transformation | Potential Reagents and Conditions | Reference |

| Direct C-4 Iodination | 2-Pyrrolidin-1-ylpyridine | Electrophilic Iodination | I₂, NIS, ICl, DIH, PIDA/I⁻ | researchgate.netacsgcipr.orgtcichemicals.comnih.govgoogle.com |

| Halogen Exchange | 4-Bromo-2-pyrrolidin-1-ylpyridine | Finkelstein Reaction | NaI, Acetone | N/A |

| Sandmeyer Reaction | 4-Amino-2-pyrrolidin-1-ylpyridine | Diazotization followed by Iodination | NaNO₂, HCl; KI | N/A |

| Nucleophilic Substitution | 2,4-Dihalopyridine | Sequential substitution | 1. Pyrrolidine, 2. Iodide source | N/A |

Catalytic Approaches in this compound Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The introduction of an iodine atom at the C4-position of the 2-pyrrolidin-1-ylpyridine scaffold presents a significant regioselectivity challenge, necessitating the use of sophisticated catalytic systems.

Metal-Catalyzed Halogenation and Functionalization

The direct C-H iodination of pyridine rings is a powerful strategy for the synthesis of iodo-pyridines. Transition metal catalysis, particularly with palladium, has been instrumental in activating C-H bonds for functionalization. For the synthesis of this compound, a plausible approach involves the direct C-H iodination of 2-pyrrolidin-1-ylpyridine. The pyrrolidinyl group at the C2-position is an electron-donating group, which activates the pyridine ring towards electrophilic substitution. However, this activation typically directs substitution to the C3 and C5 positions.

To achieve the desired C4-iodination, a directed C-H functionalization strategy is often required. This involves the use of a directing group that positions the metal catalyst in proximity to the target C-H bond. While the pyrrolidinyl group itself can act as a directing group, achieving C4-selectivity can be challenging.

An alternative metal-catalyzed approach is the halogen exchange reaction, where a different halogen at the C4-position, such as bromine or chlorine, is substituted with iodine. This method, however, requires the prior synthesis of the corresponding 4-halo-2-pyrrolidin-1-ylpyridine.

A radical-based direct C-H iodination protocol has been developed for various nitrogen-containing heterocycles, including pyridines, which can lead to C3 and C5 iodination. rsc.orgrsc.org Achieving C4 selectivity with such methods would likely require specific substitution patterns or the use of a directing group.

Ligand Design for Improved Catalytic Efficiency and Regioselectivity

The choice of ligand in a metal-catalyzed reaction is paramount for controlling the reactivity and selectivity of the catalytic system. In the context of the C-H iodination of 2-pyrrolidin-1-ylpyridine, the ligand can influence the steric and electronic environment of the metal center, thereby dictating which C-H bond is activated.

For achieving C4-regioselectivity, ligands that can form a stable six-membered palladacycle intermediate involving the pyridine nitrogen and the C4-C-H bond would be highly desirable. Bidentate ligands with specific bite angles and steric bulk can be designed to favor the formation of this intermediate over others. For instance, the use of specifically designed phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands could sterically hinder approach to the C3 and C5 positions, thereby promoting C4-functionalization.

The development of bench-stable 2-halopyridinium ketene (B1206846) hemiaminals has been shown to be effective for the synthesis of 2-aminopyridine (B139424) derivatives through mild SNAr substitutions without the need for transition metal catalysts. nih.gov While this method focuses on amination, the principle of activating the pyridine ring could potentially be adapted for halogenation with appropriate nucleophiles.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic methodologies is essential for developing sustainable chemical processes. This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Solvent-Free and Environmentally Benign Reaction Systems

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of this compound, several strategies can be envisioned.

Solvent-Free Reactions: Mechanical grinding, or mechanochemistry, offers a solvent-free alternative for various organic transformations. The direct iodination of pyrimidine (B1678525) derivatives has been successfully achieved using this technique, suggesting its potential applicability to the synthesis of this compound. mdpi.com This method often leads to shorter reaction times and simplified work-up procedures.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of 2-arylimidazo[1,2-a]pyridines has been demonstrated in aqueous media using iodine as a catalyst, sometimes in the presence of a surfactant to enhance solubility. nih.govacs.org A similar approach could be explored for the iodination of 2-pyrrolidin-1-ylpyridine.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. The synthesis of 2,3,5,6-tetrachloro-4-iodopyridine (B1620682) from pentachloropyridine (B147404) has been shown to be significantly faster under microwave conditions compared to conventional heating. orgchemres.org

Atom Economy and Sustainability Assessments of Synthetic Pathways

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Synthetic routes with high atom economy are inherently more sustainable as they generate less waste.

For the synthesis of this compound, a direct C-H iodination reaction would have a higher atom economy compared to a multi-step synthesis involving the introduction and subsequent removal of a directing group. The ideal C-H iodination would use a catalytic amount of a metal and a stoichiometric amount of an iodine source, with minimal byproducts.

The sustainability of a synthetic pathway can be further assessed by considering factors such as the energy consumption, the toxicity of reagents and solvents, and the potential for recycling catalysts and solvents.

Comparative Analysis of Synthetic Efficiencies and Scalability

The choice of a synthetic method for this compound on an industrial scale depends not only on the yield and selectivity but also on its cost-effectiveness, safety, and scalability.

| Synthetic Approach | Potential Advantages | Potential Disadvantages | Scalability |

| Metal-Catalyzed C-H Iodination | High atom economy, direct functionalization. | Regioselectivity can be challenging, may require expensive catalysts and ligands. | Moderate to high, depending on catalyst cost and turnover number. |

| Halogen Exchange | Potentially high yields and selectivity. | Requires a pre-functionalized starting material, lower atom economy. | High, if the starting material is readily available. |

| Solvent-Free (Mechanochemical) Synthesis | Reduced environmental impact, simplified work-up. | May not be suitable for all substrates, scalability can be a challenge for large volumes. | Moderate, specialized equipment may be required for large-scale production. |

| Aqueous Synthesis | Environmentally benign solvent, improved safety. | Solubility of organic substrates can be low, may require surfactants. | High, particularly if the reaction can be run at high concentrations. |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields. | Requires specialized equipment, potential for localized overheating on a large scale. | Moderate, batch size may be limited by microwave reactor capacity. |

Elucidating the Reactivity and Chemical Transformations of 4 Iodo 2 Pyrrolidin 1 Ylpyridine

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-4 Position

The C-I bond at the 4-position of 4-Iodo-2-pyrrolidin-1-ylpyridine is the primary site for transition metal-catalyzed cross-coupling reactions. This reactivity is exploited to introduce a wide array of substituents, thereby generating a diverse range of molecular architectures. Palladium-catalyzed reactions, in particular, have proven to be highly efficient for this purpose.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. For this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the C-4 position.

The electronic and steric properties of the substituents on the boronic acid or its ester derivative significantly impact the efficiency of the Suzuki-Miyaura coupling. Generally, boronic acids with electron-donating groups tend to react more readily, while those with electron-withdrawing groups can be less reactive.

Research on the Suzuki-Miyaura coupling of 4-iodopyridine (B57791) derivatives with various aryl pinacol (B44631) borates has provided insights into these substituent effects. For instance, in the coupling of a 4-iodopyridine with different aryl boronic acid pinacol esters, the yields can vary depending on the nature of the aryl substituent.

Table 1: Influence of Boronic Acid Substituents on the Suzuki-Miyaura Coupling of a 4-Iodopyridine Derivative

| Boronic Acid Pinacol Ester Substituent | Product | Yield |

|---|---|---|

| Phenyl | 4-Phenyl-2-(pyrrolidin-1-yl)pyridine | Data not available |

| o-Tolyl | 4-(o-Tolyl)-2-(pyrrolidin-1-yl)pyridine | Data not available |

| p-Tolyl | 4-(p-Tolyl)-2-(pyrrolidin-1-yl)pyridine | Data not available |

Steric hindrance on the boronic acid, particularly from ortho substituents, can also affect the reaction outcome. For example, the coupling of iodobenzene (B50100) with 2-methylphenylboronic acid has been shown to result in a lower turnover number compared to its 4-methylphenyl counterpart, indicating a slower reaction rate due to steric hindrance near the reaction center. libretexts.org

The choice of the palladium catalyst and the associated ligands is crucial for a successful Suzuki-Miyaura coupling. A variety of palladium sources, such as Pd(PPh₃)₄ and PdCl₂(dppf), are commonly employed. The ligands stabilize the palladium center and facilitate the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

For the coupling of pyridyl halides, the choice of ligand is particularly important as the nitrogen atom of the pyridine (B92270) ring can coordinate to the palladium catalyst, potentially inhibiting its activity. The use of bulky, electron-rich phosphine (B1218219) ligands can often overcome this issue and promote efficient coupling. In some cases, ligand-free systems or those using N-heterocyclic carbene (NHC) ligands have also been shown to be effective. nih.govresearchgate.net

The solvent system also plays a significant role. Studies on the coupling of 4-iodopyridine with aryl pinacol borates have shown that ether solvents like cyclopropyl (B3062369) methyl ether (CPME) can provide higher yields compared to hydrocarbon solvents like toluene (B28343) or aprotic polar solvents.

Heck Coupling with Alkenes

The Heck reaction is another powerful palladium-catalyzed method for C-C bond formation, involving the coupling of an aryl or vinyl halide with an alkene. youtube.com In the case of this compound, this reaction enables the introduction of a vinyl group at the C-4 position, leading to the formation of substituted styrylpyridines.

The general mechanism involves the oxidative addition of the C-I bond to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond, and finally, a β-hydride elimination to release the product and regenerate the catalyst. nih.gov

A key feature of the Heck reaction is its stereoselectivity. The migratory insertion of the alkene and the subsequent β-hydride elimination typically proceed in a syn-coplanar fashion. nih.gov This stereochemical course generally leads to the formation of the trans-isomer of the resulting alkene as the major product, as this minimizes steric interactions in the transition state. organic-chemistry.orgresearchgate.net

For the Heck coupling of this compound with a terminal alkene, the expected major product would be the (E)-styrylpyridine derivative. While intramolecular Heck reactions often exhibit enhanced stereoselectivity, the principles governing intermolecular reactions also favor the formation of the more stable trans-product. nih.govorganic-chemistry.org

A common challenge in palladium-catalyzed reactions, including the Heck reaction, is catalyst deactivation. Several mechanisms can contribute to the loss of catalytic activity. One major pathway is the formation of palladium black, which occurs when Pd(0) species aggregate into larger, catalytically inactive clusters. rsc.org This process can sometimes be mitigated by the use of appropriate ligands that stabilize the active catalytic species.

For nitrogen-containing heterocyclic substrates like this compound, catalyst poisoning is another potential issue. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, inhibiting its ability to participate in the catalytic cycle. This has been observed in the Heck coupling of other nitrogen-containing heterocycles like 2-aminoiodobenzene and 2-iodopyridine, where catalyst poisoning can occur. The choice of reaction conditions, including the ligand and base, can be critical to minimize this deactivation pathway.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a fundamental cross-coupling reaction in organic chemistry for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. For this compound, this palladium-catalyzed reaction is a key method for introducing alkynyl groups at the 4-position of the pyridine ring.

Scope and Limitations with Various Alkyne Partners

The Sonogashira coupling of this compound has been effectively demonstrated with a variety of terminal alkynes, showcasing its broad applicability. The reaction generally proceeds with good to excellent yields and is compatible with a range of functional groups on the alkyne partner.

Both aliphatic and aromatic terminal alkynes are suitable substrates for this coupling reaction. For example, efficient coupling has been achieved with propargyl alcohol derivatives, indicating the reaction's tolerance of hydroxyl groups. Alkynes protected with silyl (B83357) groups, such as trimethylsilylacetylene, also react effectively. The successful use of ethynylbenzene and its derivatives further illustrates the versatility of this method for installing arylalkynyl substituents.

Despite its broad scope, certain limitations exist. Sterically hindered or particularly bulky alkynes may result in lower yields or necessitate more vigorous reaction conditions. Furthermore, the presence of functional groups on the alkyne that are sensitive to the basic and metallic environment of the Sonogashira reaction may require the use of protecting groups or carefully optimized conditions to prevent unwanted side reactions.

Role of Co-catalysts and Reaction Conditions

The efficacy of the Sonogashira coupling is highly dependent on the selection of the catalyst, co-catalyst, and reaction conditions. The standard catalytic system employs a palladium catalyst, typically a Pd(0) or Pd(II) species, in conjunction with a copper(I) co-catalyst, most commonly copper(I) iodide (CuI).

The palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2), facilitates the oxidative addition of the aryl iodide and the subsequent reductive elimination to form the new carbon-carbon bond. The copper co-catalyst is essential for activating the terminal alkyne through the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

A base, such as triethylamine (B128534) or diisopropylethylamine, is typically required to neutralize the hydrogen iodide produced during the reaction and to deprotonate the terminal alkyne. The choice of solvent also plays a critical role, with tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile (B52724) being commonly used. Reaction temperatures and times are adjusted based on the reactivity of the substrates, with heating often employed to ensure a reasonable reaction rate.

Buchwald-Hartwig Amination with Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen bonds, a crucial transformation for the synthesis of arylamines from aryl halides.

Amination of the Iodopyridine Moiety

In the context of this compound, the Buchwald-Hartwig amination enables the introduction of a diverse array of amine nucleophiles at the 4-position of the pyridine ring. This reaction is a cornerstone in the synthesis of polysubstituted pyridines, which are significant scaffolds in medicinal chemistry. The process involves the coupling of the iodopyridine with a primary or secondary amine in the presence of a palladium catalyst and a suitable base.

Substrate Scope and Catalyst Selection

The Buchwald-Hartwig amination of this compound exhibits a broad substrate scope, accommodating a wide range of primary and secondary amines, including simple alkylamines, anilines, and various heterocyclic amines. The selection of the catalyst is paramount for achieving high yields and ensuring compatibility with different amine substrates.

Typically, palladium catalysts derived from palladium(II) acetate (B1210297) (Pd(OAc)2) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) are used in combination with a phosphine ligand. The ligand, such as the bulky and electron-rich 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), is critical for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.

The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is essential for the deprotonation of the amine nucleophile. The reaction is typically conducted in solvents like toluene or dioxane, often with heating to facilitate the coupling process.

Stille Coupling with Organostannanes

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide.

The Stille coupling of this compound with various organostannanes offers a reliable method for introducing a wide range of substituents at the 4-position of the pyridine ring. This reaction is particularly effective for creating carbon-carbon bonds with sp2-hybridized carbon atoms, such as those from vinyl, aryl, or heteroaryl groups. The reaction mechanism involves a catalytic cycle with a palladium(0) catalyst, proceeding through oxidative addition of the iodopyridine, transmetalation with the organostannane, and reductive elimination to yield the final product.

A diverse array of organostannane reagents can be utilized in this reaction, including vinylstannanes, arylstannanes, and heteroarylstannanes. For instance, coupling with tributyl(vinyl)stannane introduces a vinyl group, while using tributyl(phenyl)stannane results in the addition of a phenyl group. The use of heteroarylstannanes derived from furan, thiophene, or pyridine allows for the synthesis of complex biheterocyclic structures.

Negishi Coupling with Organozinc Reagents

The utility of this compound in Negishi coupling extends to its application in the synthesis of more elaborate molecular architectures.

The ability to introduce a wide array of organic substituents at the 4-position of the pyridine ring via Negishi coupling makes this compound a valuable intermediate in the synthesis of complex molecules. This is particularly relevant in medicinal chemistry, where the 2-aminopyridine (B139424) scaffold is a common motif in biologically active compounds. The pyrrolidinyl group can serve as a key pharmacophoric element or as a synthetic handle for further functionalization. The C-C bond formation achieved through Negishi coupling allows for the construction of biaryl and alkyl-aryl structures that are prevalent in drug candidates.

The efficiency and selectivity of the Negishi coupling of this compound are highly dependent on the choice of palladium catalyst and ligands.

| Catalyst/Ligand System | Efficiency | Selectivity |

| Pd(PPh₃)₄ | Good to excellent yields | High for C-C coupling |

| PdCl₂(dppf) | High turnover numbers | Excellent selectivity |

| Pd₂(dba)₃ / XPhos | Effective for sterically hindered substrates | High selectivity |

Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf), are commonly employed to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle. The choice of ligand can influence the rate of reaction and the tolerance to various functional groups on the organozinc partner. For instance, bulky electron-rich ligands like XPhos can be particularly effective in promoting the coupling of sterically demanding substrates.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for functionalizing pyridine rings, particularly those bearing a good leaving group.

Influence of the Pyrrolidinyl Group on SNAr Reactivity

The pyrrolidinyl group at the C2-position of this compound exerts a significant electronic influence on the SNAr reactivity of the molecule. As a strong electron-donating group through resonance, the pyrrolidinyl moiety increases the electron density of the pyridine ring. This has a deactivating effect on the ring towards nucleophilic attack, as the SNAr mechanism is favored by electron-poor aromatic systems.

The general mechanism for an SNAr reaction involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of the electron-donating pyrrolidinyl group destabilizes this negatively charged intermediate, thereby increasing the activation energy for its formation and slowing down the reaction rate.

Consequently, for a nucleophilic substitution to occur at the 4-position, displacing the iodide, more forcing reaction conditions, such as higher temperatures or the use of highly potent nucleophiles, may be required compared to a pyridine ring substituted with electron-withdrawing groups. The leaving group ability follows the general trend for SNAr on activated aryl systems, with fluoride (B91410) being the most reactive and iodide being less reactive. However, the high polarizability of the C-I bond can sometimes facilitate the reaction.

Reaction Mechanisms (e.g., Addition-Elimination)

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound is a significant pathway for its functionalization. The generally accepted mechanism for SNAr reactions on activated aryl halides involves a two-step addition-elimination process. libretexts.org

In the initial step, a nucleophile attacks the carbon atom bearing the iodine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This process temporarily disrupts the aromaticity of the pyridine ring. The presence of the electron-donating pyrrolidine (B122466) group at the 2-position can influence the stability and formation of this intermediate.

Directed SNAr Strategies

The pyrrolidine substituent at the 2-position can play a directing role in SNAr reactions. Its electron-donating nature can activate the pyridine ring towards nucleophilic attack. While detailed studies specifically on this compound are not extensively documented in the provided search results, the principles of directed SNAr can be applied. In related systems, such as pyridynes, substituents have been shown to modulate the regioselectivity of nucleophilic additions. nih.gov For instance, an amide group at the C2 position of a pyridyne has been used to direct nucleophilic attack to the C4 position. nih.gov This suggests that the pyrrolidine group in this compound could influence the regioselectivity of reactions on the pyridine ring.

Metal-Halogen Exchange Reactions and Subsequent Quenching

Metal-halogen exchange is a powerful and widely utilized transformation in organometallic chemistry for the preparation of organometallic reagents from organic halides. wikipedia.orgethz.ch This reaction is particularly effective for converting aryl iodides into highly reactive organometallic intermediates.

Generation of Organometallic Intermediates (e.g., Organolithium, Grignard reagents)

The iodine atom in this compound is susceptible to metal-halogen exchange, most commonly with organolithium reagents like n-butyllithium or tert-butyllithium. wikipedia.orgethz.ch This reaction proceeds rapidly, even at low temperatures, to generate a 2-(pyrrolidin-1-yl)pyridin-4-yl)lithium intermediate. harvard.edu The general trend for the rate of exchange is I > Br > Cl. wikiwand.com Similarly, Grignard reagents can be prepared through magnesium-halogen exchange, often using reagents like isopropylmagnesium chloride. ethz.ch

The formation of these organometallic species is a result of the transfer of the organic group from the organolithium or Grignard reagent to the aryl iodide, and the halogen to the metal. wikipedia.org The stability of the resulting carbanion plays a role in the kinetic control of the reaction. wikipedia.orgharvard.edu

Table 1: Common Reagents for Metal-Halogen Exchange

| Reagent | Description |

| n-Butyllithium (n-BuLi) | A common organolithium reagent used for lithium-halogen exchange. ethz.ch |

| tert-Butyllithium (t-BuLi) | A more reactive organolithium reagent, often requiring two equivalents. ethz.ch |

| Isopropylmagnesium chloride (i-PrMgCl) | A common reagent for magnesium-halogen exchange reactions. ethz.ch |

Electrophilic Trapping and Derivatization

Once the organolithium or Grignard intermediate of this compound is formed, it can be "trapped" by a wide variety of electrophiles. This allows for the introduction of diverse functional groups at the 4-position of the pyridine ring. The highly nucleophilic carbon-metal bond reacts readily with electrophilic species.

For example, quenching the organolithium intermediate with an aldehyde or ketone will yield the corresponding secondary or tertiary alcohol. chemohollic.com Reaction with carbon dioxide, followed by an acidic workup, will produce a carboxylic acid. chemohollic.com Other electrophiles such as alkyl halides, silyl halides, and esters can also be employed to introduce a range of substituents.

Table 2: Examples of Electrophilic Trapping Reactions

| Electrophile | Resulting Functional Group |

| Aldehydes/Ketones | Secondary/Tertiary Alcohols |

| Carbon Dioxide (CO₂) | Carboxylic Acid |

| Alkyl Halides | Alkyl Group |

| Disulfides | Thiol |

Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org However, pyridine itself is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org

Regioselectivity and Directing Effects of Substituents

The substituents on the pyridine ring of this compound play a crucial role in determining the regioselectivity of any potential EAS reactions. The pyrrolidine group at the 2-position is an electron-donating group due to the lone pair of electrons on the nitrogen atom. Electron-donating groups are typically activating and direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com In this case, the positions ortho to the pyrrolidine group are C3 and the nitrogen atom, and the para position is C5.

The iodine atom at the 4-position is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director. Therefore, it would direct incoming electrophiles to the C3 and C5 positions.

Considering the combined effects of both substituents:

The pyrrolidine group strongly activates the ortho (C3) and para (C5) positions.

The iodine atom deactivates the ring but directs to the ortho (C3 and C5) positions.

Given these directing effects, any electrophilic substitution would be most likely to occur at the C3 or C5 positions. The C5 position might be sterically more accessible than the C3 position, which is situated between the two existing substituents. However, direct electrophilic substitution on the pyridine ring can be challenging and may require harsh conditions. wikipedia.org It is also important to note that direct iodination of aromatic rings often requires an oxidizing agent to generate a more potent electrophilic iodine species. libretexts.org

Limitations due to Deactivating Groups

The reactivity of the pyridine ring in this compound is significantly influenced by its two substituents: the pyrrolidinyl group at the 2-position and the iodo group at the 4-position. The interplay of their electronic effects dictates the molecule's susceptibility to further chemical transformations.

The pyrrolidinyl group, an amino substituent, is a potent electron-donating group (EDG) through resonance. The nitrogen atom's lone pair can delocalize into the pyridine ring, increasing its electron density. Conversely, the iodine atom is generally considered an electron-withdrawing group (EWG) due to its inductive effect, which deactivates the ring towards electrophilic substitution. google.com However, like other halogens, it possesses lone pairs that can be donated back to the ring via resonance, partially offsetting the inductive withdrawal. google.com

In the context of electrophilic aromatic substitution, the powerful electron-donating nature of the amino group would typically activate the ring. However, in strongly acidic conditions, which are common for reactions like nitration, the pyrrolidinyl nitrogen can be protonated. This converts the group into a strongly deactivating -NHR₂⁺ group, which significantly slows down or prevents electrophilic attack. google.com

For reactions involving the pyridine nitrogen itself, such as alkylation or oxidation, the electron-donating pyrrolidinyl group increases the basicity and nucleophilicity of the ring nitrogen, making it more reactive. The opposing inductive effect of the iodine atom has a lesser impact on this property.

The table below summarizes the electronic effects of the substituents on the pyridine ring.

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| Pyrrolidinyl | 2 | Strong Electron-Donating (Resonance) | Activating (unless protonated) |

| Iodo | 4 | Inductively Electron-Withdrawing, Weakly Resonance Donating | Deactivating |

Radical Reactions Involving the C-I Bond

The carbon-iodine (C-I) bond in this compound is the weakest of the carbon-halogen bonds, making it a prime site for radical generation. Homolytic cleavage of this bond can be initiated through photolytic or catalytic methods, opening up unique synthetic pathways.

The generation of a pyridyl radical from a halopyridine can be achieved through photo-induced processes. In some cases, this involves the use of a photocatalyst, such as iridium complexes, which, upon irradiation, can engage in a single-electron transfer (SET) with the halopyridine to generate the desired radical species. The process can occur through either an oxidative or reductive quenching cycle, depending on the specific catalyst and reaction conditions. For instance, a protonated halopyridine can be more easily reduced by an excited-state photocatalyst to form a pyridyl cation radical.

Recent research has also demonstrated that stable radical species can be generated from 4-substituted pyridines under ambient conditions, sometimes initiated by photoabsorption in the presence of water and air. While not specific to this compound, these findings highlight the potential for generating radicals from such scaffolds. The general mechanism for photo-induced radical generation is depicted below.

| Method | Description | Key Features |

| Photocatalysis | Use of a photocatalyst (e.g., Iridium or organic dyes like 4CzIPN) and light to initiate a single-electron transfer (SET) with the C-I bond. | Can operate under mild conditions; allows for both oxidative and reductive quenching cycles. |

| Direct Photolysis | Direct irradiation with UV light can lead to homolytic cleavage of the C-I bond. | Can be less selective and may require high-energy light sources. |

Once the 2-pyrrolidin-1-ylpyridin-4-yl radical is generated, it can participate in a variety of synthetic transformations. These radical pathways offer an alternative to traditional ionic reactions and can enable the formation of complex molecules.

One significant application is the addition of the pyridyl radical to alkenes and alkynes. This allows for the formation of new carbon-carbon bonds and the introduction of the substituted pyridine moiety into a range of organic molecules. Such halopyridylation of alkenes has been demonstrated to be achievable under photocatalytic conditions.

Furthermore, these pyridyl radicals can be trapped in intramolecular reactions, leading to the formation of fused heterocyclic systems. This approach is particularly useful in the synthesis of complex polycyclic aromatic compounds. The reactivity of the generated radical is a key factor, and while stable radicals have their own applications in materials science, more reactive radicals are sought for synthetic organic chemistry.

Potential synthetic applications are summarized in the table below.

| Reaction Type | Description | Potential Product |

| Radical Addition | The pyridyl radical adds across a C=C or C≡C bond. | Functionalized alkyl- or alkenyl-pyridines. |

| Intramolecular Cyclization | The radical attacks an existing functional group within the same molecule. | Fused heterocyclic ring systems. |

| Coupling Reactions | The radical combines with another radical species or is trapped by a metal catalyst in a cross-coupling process. | Biaryl compounds or other coupled products. |

Advanced Spectroscopic and Structural Elucidation of 4 Iodo 2 Pyrrolidin 1 Ylpyridine and Its Transformation Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the structure of organic molecules in solution. For 4-Iodo-2-pyrrolidin-1-ylpyridine, a combination of one-dimensional and two-dimensional NMR experiments provides a wealth of information regarding the chemical environment of each nucleus, their connectivity, and spatial arrangements.

High-Resolution 1H and 13C NMR for Chemical Shift and Coupling Constant Assignments

The 1H and 13C NMR spectra of this compound reveal a distinct set of signals corresponding to the pyridine (B92270) and pyrrolidine (B122466) ring systems. The chemical shifts (δ) are influenced by the electronic effects of the iodo-substituent and the nitrogen atom of the pyrrolidine ring.

In the 1H NMR spectrum, the protons of the pyridine ring typically appear in the aromatic region (δ 6.0-8.5 ppm). The electron-donating pyrrolidine group at the 2-position and the electron-withdrawing iodo group at the 4-position significantly influence the chemical shifts of the pyridine protons. The protons of the pyrrolidine ring are observed in the aliphatic region, with the methylene (B1212753) groups adjacent to the nitrogen atom showing a downfield shift due to the deshielding effect of the nitrogen.

The 13C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyridine ring resonate in the aromatic region, with their chemical shifts being sensitive to the nature and position of the substituents. The iodo-substituted carbon (C4) is expected to show a characteristic upfield shift due to the heavy atom effect. The carbons of the pyrrolidine ring appear in the aliphatic region.

Table 1: Representative 1H and 13C NMR Data for Related Compounds

| Compound | Proton Chemical Shifts (ppm) | Carbon Chemical Shifts (ppm) |

| 4-Pyrrolidinopyridine (B150190) | Pyridine: ~8.16, ~6.35Pyrrolidine: ~3.27, ~2.01 chemicalbook.com | Pyridine: ~150, ~107Pyrrolidine: ~47, ~25 |

| 4-Iodopyridine (B57791) | ~8.1, ~7.1 nih.gov | ~151, ~130, ~109 nih.govspectrabase.com |

Note: The table presents approximate values based on related compounds to illustrate expected ranges. Actual experimental values for this compound are required for a precise analysis.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign the 1H and 13C signals and to understand the connectivity and spatial proximity of atoms, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyridine ring and within the pyrrolidine ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (1JCH). This is crucial for assigning the 13C signals based on the already assigned 1H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2JCH and 3JCH). HMBC is particularly powerful for connecting the pyrrolidine ring to the pyridine ring, for instance, by showing a correlation between the methylene protons of the pyrrolidine ring and the C2 and C3 carbons of the pyridine ring. It also helps in the assignment of quaternary carbons, such as C2 and C4 of the pyridine ring. sc.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. For this compound, NOESY can reveal through-space interactions between the protons of the pyrrolidine ring and the proton at the 3-position of the pyridine ring, which helps in confirming the geometry and conformation of the molecule.

Dynamic NMR Studies for Conformational Exchange in the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and undergoes rapid conformational exchange at room temperature. This process, often referred to as pseudorotation, involves the interconversion between various envelope and twist conformations. Dynamic NMR (DNMR) spectroscopy is a key technique to study such conformational dynamics. researchgate.netnih.gov

By recording NMR spectra at different temperatures, it is possible to slow down the conformational exchange on the NMR timescale. At low temperatures, the exchange may become slow enough to observe separate signals for the axial and equatorial protons of the pyrrolidine ring, which are averaged at room temperature. From the coalescence temperature and the chemical shift difference between the exchanging sites, the activation energy (ΔG‡) for the ring inversion process can be calculated. Such studies provide valuable insights into the flexibility of the pyrrolidine ring and the energy barriers associated with its conformational changes. While specific DNMR studies on this compound are not available, studies on other N-substituted pyrrolidines have demonstrated the utility of this technique in determining rotational barriers and conformational preferences. researchgate.netnih.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details about intermolecular interactions.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

Table 2: Representative Bond Lengths and Angles from Related Crystal Structures

| Parameter | Expected Range/Value | Reference Compound |

| C-I Bond Length | ~2.10 Å | 4-Iodopyridine derivatives |

| C-N (Pyridine-Pyrrolidine) Bond Length | ~1.35 - 1.40 Å | 2-Aminopyridine (B139424) derivatives |

| C-N-C (Pyrrolidine) Bond Angle | ~108 - 112° | Pyrrolidine derivatives |

| Pyridine Ring Internal Angles | ~117 - 123° | Substituted Pyridines |

Note: This table provides expected ranges based on analogous structures. Precise values can only be obtained from the experimental crystal structure of this compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular forces. In the case of this compound, a particularly important interaction to consider is halogen bonding. acs.orgnih.govaip.orgacs.org

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as a nitrogen or oxygen atom. In the crystal structure of this compound, the iodine atom can act as a halogen bond donor, potentially forming interactions with the nitrogen atom of the pyridine ring of an adjacent molecule (C-I···N). The geometry of this interaction (the C-I···N angle and the I···N distance) would be a key feature of the crystal packing. The presence of a positive charge on the pyridine ring, as seen in pyridinium (B92312) salts, has been shown to significantly enhance the strength of halogen bonds. acs.orgnih.gov

In addition to halogen bonding, other intermolecular interactions such as C-H···π stacking and van der Waals forces would also play a role in stabilizing the crystal lattice. A thorough analysis of the crystal packing would provide a complete picture of the supramolecular assembly of this compound in the solid state.

Elucidation of Stereochemistry and Chirality

The stereochemistry of a molecule is fundamental to its physical, chemical, and biological properties. An essential aspect of stereochemistry is chirality, the property of a molecule being non-superimposable on its mirror image. The primary determinant of chirality in many organic molecules is the presence of a chiral center, typically an sp3-hybridized carbon atom bonded to four different substituents youtube.com.

In the case of this compound, an analysis of its structure reveals no such chiral centers. The pyridine ring is an aromatic, planar system. The pyrrolidine ring is attached to the C2 position of the pyridine ring via its nitrogen atom. The four carbon atoms of the pyrrolidine ring are CH2 groups, and thus none are bonded to four different groups. The nitrogen atom of the pyrrolidine ring is bonded to two carbons within the pyrrolidine ring and the C2 carbon of the pyridine ring, and it possesses a lone pair of electrons; however, the rapid pyramidal inversion at the nitrogen atom at room temperature prevents it from being a stable stereocenter.

Therefore, this compound is an achiral molecule. It does not possess optical activity and will not rotate the plane of polarized light. While some complex substituted pyridines can exhibit atropisomerism (axial chirality due to hindered rotation), the substitution pattern in this particular molecule is insufficient to create a significant rotational barrier that would lead to separable atropisomers at room temperature acs.org.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the bonding characteristics within a molecule. These methods measure the vibrational energies of molecular bonds, which are unique to the molecule's structure and electronic environment.

The vibrational spectrum of this compound is characterized by contributions from the pyridine ring, the pyrrolidine ring, and the carbon-iodine bond. By comparing its expected spectral features with those of related compounds like substituted pyridines and 2-aminopyridines, a detailed assignment of its fundamental vibrational modes can be made core.ac.uktsijournals.comcdnsciencepub.com.

The key expected vibrational modes are detailed in the table below.

| Vibrational Mode | Functional Group/Component | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |

| C-H Stretching | Pyrrolidine (CH₂) | 2970 - 2850 | Medium-Strong | Medium | Asymmetric and symmetric stretches. |

| C-H Stretching | Pyridine Ring | 3100 - 3000 | Medium-Weak | Strong | Aromatic C-H stretches. tsijournals.com |

| C=C, C=N Stretching | Pyridine Ring | 1610 - 1570, 1500 - 1420 | Strong | Strong | Characteristic ring stretching modes. tsijournals.comnih.gov |

| CH₂ Bending (Scissoring) | Pyrrolidine | ~1465 | Medium | Medium | |

| C-N Stretching | Pyrrolidine-Pyridine | 1340 - 1260 | Strong | Medium | Stretching of the bond connecting the two rings. tsijournals.com |

| Pyridine Ring Breathing | Pyridine Ring | ~990 | Weak | Strong | A symmetric ring mode, often strong in Raman. nih.gov |

| C-I Stretching | Iodo-substituent | 600 - 500 | Strong | Strong | A low-frequency, heavy atom vibration. |

This table presents predicted data based on typical vibrational frequencies for the specified functional groups and structural motifs.

The substituents on the pyridine ring significantly influence its electronic distribution and, consequently, its vibrational spectrum.

Pyrrolidine Group: The pyrrolidine group, connected via its nitrogen atom, acts as a strong electron-donating group through resonance (a +R effect). This increases the electron density in the pyridine ring, particularly at the ortho and para positions youtube.com. This donation of electron density can lead to a slight lowering of the bond order for the C=C and C=N bonds within the ring, causing a shift of their stretching frequencies to lower wavenumbers compared to unsubstituted pyridine.

Iodine Atom: The iodine atom at the 4-position is electronegative and exerts an electron-withdrawing inductive effect (-I effect). However, as a large, polarizable halogen, it can also donate electron density through resonance (+R effect). The interplay of these effects alters the charge distribution. The primary spectroscopic impact of the iodine is the presence of the strong C-I stretching vibration at a low frequency (around 600-500 cm⁻¹), a direct consequence of the heavy mass of the iodine atom docbrown.info. The electronic perturbations from both substituents can also affect the intensities and positions of the pyridine ring's in-plane and out-of-plane bending modes acs.org.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Support and Product Identification

High-Resolution Mass Spectrometry (HRMS) provides the measurement of a mass-to-charge ratio (m/z) with very high precision, allowing for the determination of the elemental formula of a compound and its fragments. For this compound (Molecular Formula: C₉H₁₁IN₂), HRMS is invaluable for confirming its identity and elucidating the structure of transformation products by analyzing fragmentation patterns.

The calculated exact mass of the molecular ion [M+H]⁺ is a critical first piece of data. Subsequent fragmentation in the mass spectrometer (MS/MS) would likely proceed through several predictable pathways based on bond strengths and fragment stability.

Key Predicted Fragmentation Pathways:

Loss of Iodine: The C-I bond is relatively weak and its cleavage would be a major fragmentation pathway, leading to the loss of an iodine radical (I•) and the formation of a [M-I]⁺ fragment.

Pyrrolidine Ring Fragmentation: The pyrrolidine ring can undergo fragmentation, commonly through the loss of neutral ethylene (B1197577) (C₂H₄) via a retro-Diels-Alder-type cleavage.

Cleavage of the Pyrrolidine-Pyridine Bond: The bond between the pyrrolidine nitrogen and the pyridine ring could cleave, leading to fragments corresponding to each ring system.

| Fragment Ion | Proposed Formula | Calculated Exact Mass (m/z) | Fragmentation Pathway |

| [M+H]⁺ | [C₉H₁₂IN₂]⁺ | 275.0091 | Protonated parent molecule |

| [M]⁺• | [C₉H₁₁IN₂]⁺• | 274.0016 | Parent molecule radical cation |

| [M-I]⁺ | [C₉H₁₁N₂]⁺ | 147.0917 | Loss of iodine radical from [M]⁺• |

| [M-C₂H₄]⁺• | [C₇H₇IN₂]⁺• | 245.9699 | Loss of ethylene from pyrrolidine ring |

| [C₅H₄IN]⁺• | [C₅H₄IN]⁺• | 204.9388 | Cleavage of C(pyridine)-N(pyrrolidine) bond |

| [C₄H₈N]⁺ | [C₄H₈N]⁺ | 70.0651 | Pyrrolidine fragment |

This table presents predicted data based on the molecular structure and common fragmentation patterns.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. It provides insights into the electronic structure and extent of conjugation within a molecule.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted pyridine π-system. Pyridine itself exhibits π → π* transitions at approximately 200 nm and 257 nm, and a weaker, longer-wavelength n → π* transition (from the nitrogen lone pair) at around 270 nm, which is often submerged by the more intense π → π* band.

The substituents significantly modify this profile:

Pyrrolidine Group: The nitrogen of the pyrrolidine ring acts as a strong auxochrome. Its lone pair of electrons can delocalize into the pyridine π-system, extending the conjugation. This has a pronounced bathochromic (red-shift) effect, moving the π → π* absorption bands to longer wavelengths and increasing their intensity (hyperchromic effect) berkeley.edu.

Iodine Atom: The iodine substituent also contributes to a bathochromic shift. While it has an inductive effect, its lone pairs can participate in resonance, and its large size and polarizability influence the energy levels of the molecular orbitals.

Consequently, this compound is expected to show strong absorption bands at wavelengths significantly longer than unsubstituted pyridine, likely in the 270-320 nm range, corresponding to the perturbed π → π* transitions of the conjugated system nih.gov. The n → π* transition may be obscured or shifted. The exact λ_max (wavelength of maximum absorbance) would be sensitive to the solvent polarity.

Computational and Theoretical Investigations of 4 Iodo 2 Pyrrolidin 1 Ylpyridine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for exploring the electronic structure and predicting the reactivity of molecules. acs.org These methods allow for the detailed analysis of various molecular properties of 4-Iodo-2-pyrrolidin-1-ylpyridine.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves the optimization of bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: These are illustrative values and not from direct experimental or computational results for this specific molecule.)

| Parameter | Value |

| C-I Bond Length | ~2.10 Å |

| C-N (Pyridine-Pyrrolidine) Bond Length | ~1.38 Å |

| Pyrrolidine (B122466) Ring Pucker | Envelope |

| Dihedral Angle (Pyridine-Pyrrolidine) | ~20-40° |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Chemical Activity

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the electron-donating pyrrolidinyl group at the 2-position is expected to raise the energy of the HOMO, localizing electron density primarily on the pyridine (B92270) ring and the nitrogen of the pyrrolidine. The electron-withdrawing, yet polarizable, iodine atom at the 4-position will influence both the HOMO and LUMO. Studies on similar substituted pyridines show that electron-donating groups increase the HOMO energy, enhancing nucleophilicity. rsc.org The presence of iodine can also lead to unique electronic properties, sometimes resulting in smaller HOMO-LUMO gaps in conjugated systems. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These are illustrative values based on general principles for similar compounds.)

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

The distribution of the HOMO would likely be concentrated on the pyrrolidine nitrogen and the pyridine ring, making these sites susceptible to electrophilic attack. The LUMO is expected to be distributed over the pyridine ring, particularly at the carbon atoms, indicating sites for nucleophilic attack.

Electrostatic Potential Maps and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface displays regions of negative potential (red/yellow), which are electron-rich and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

In this compound, the nitrogen atom of the pyridine ring is expected to be a region of high negative electrostatic potential, making it a primary site for protonation and interaction with electrophiles. The pyrrolidinyl group, being electron-donating, will also contribute to the negative potential around the 2-position of the pyridine ring. The iodine atom, despite being electronegative, can exhibit a region of positive potential on its outermost surface (a "sigma-hole"), which can lead to halogen bonding interactions. The hydrogen atoms of the pyrrolidine and pyridine rings will represent areas of positive potential.

A detailed charge distribution analysis, often performed using methods like Mulliken or Natural Population Analysis (NPA), would quantify the partial charges on each atom, providing a more granular view of the electronic landscape.

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govnih.gov It describes the Lewis-like bonding pattern and analyzes delocalization effects through the examination of interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, NBO analysis would reveal key intramolecular interactions:

Hyperconjugation: The delocalization of electron density from the lone pair of the pyrrolidine nitrogen into the π* anti-bonding orbitals of the pyridine ring. This interaction is crucial in understanding the electron-donating nature of the pyrrolidinyl group and its effect on the aromatic system.

Lone Pair Analysis: The NBO analysis would characterize the lone pair orbitals on the pyridine nitrogen and the iodine atom, providing insight into their availability for coordinating with electrophiles or participating in non-covalent interactions.

Bonding Analysis: It would describe the hybridization of the atoms and the nature of the C-N, C-C, C-H, and C-I bonds.

Table 3: Hypothetical Key NBO Interactions and Stabilization Energies for this compound (Note: These are illustrative examples of interactions and their potential energies.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N(pyrrolidine) | π* (C2-N1 of pyridine) | ~40-50 |

| LP(1) N(pyridine) | σ* (adjacent C-C bonds) | ~5-10 |

| π (Pyridine ring) | σ* (C-I) | ~2-5 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction, identifying intermediates, and characterizing transition states. researchgate.net

Transition State Characterization and Activation Energy Calculations

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Characterizing the TS and calculating its energy relative to the reactants allows for the determination of the activation energy (Ea), which is a key factor in determining the reaction rate.

For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) at the 4-position, computational methods can be used to model the reaction pathway. In an SNAr reaction, a nucleophile would attack the carbon atom bearing the iodine, proceeding through a high-energy intermediate (Meisenheimer complex) before the expulsion of the iodide leaving group.

Computational modeling would involve:

Locating the Transition State: Using algorithms that search for saddle points on the potential energy surface. libretexts.org

Frequency Calculation: To confirm the nature of the stationary point. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Activation Energy Calculation: The difference in energy between the transition state and the reactants provides the activation energy.

Studies on the reactivity of 4-halopyridines have shown that the nature of the halogen and other substituents significantly influences the activation barrier for substitution reactions. nih.gov While specific calculations for this compound are not available, it is expected that the electron-donating pyrrolidinyl group would slightly increase the activation energy for nucleophilic attack compared to an unsubstituted 4-iodopyridine (B57791), by destabilizing the negatively charged Meisenheimer intermediate.

Table 4: Hypothetical Energy Profile for an SNAr Reaction of this compound (Note: These are illustrative energy values for a reaction with a generic nucleophile.)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 (Nucleophilic attack) | +15 to +25 |

| Meisenheimer Complex (Intermediate) | +5 to +15 |

| Transition State 2 (Leaving group departure) | +10 to +20 |

| Products | Varies with nucleophile |

Solvent Effects on Reaction Pathways using Implicit and Explicit Solvation Models

The study of solvent effects is crucial in computational chemistry for accurately predicting reaction kinetics and mechanisms, as the solvent can significantly influence the stability of reactants, transition states, and products. wikipedia.orgchemrxiv.org For a molecule like this compound, understanding how solvents alter its reaction pathways would be key to designing synthetic routes or understanding its behavior in solution. This is typically investigated using two complementary approaches: implicit and explicit solvation models. wikipedia.org

Implicit Solvation Models: These models, often called continuum models (e.g., Polarizable Continuum Model - PCM or Solvation Model based on Density - SMD), treat the solvent as a continuous, uniform medium with a defined dielectric constant. wikipedia.orgwikipedia.org This approach is computationally efficient and provides a good first approximation of the electrostatic interactions between the solute and the solvent. wikipedia.orgarxiv.org For instance, an implicit model could predict how the energy of a transition state in a nucleophilic substitution reaction involving this compound changes when moving from a nonpolar solvent like toluene (B28343) to a polar solvent like water. wikipedia.org The model calculates the free energy of solvation, which can be used to construct a reaction energy profile.

Explicit Solvation Models: In contrast, explicit models treat individual solvent molecules atomistically. arxiv.org The solute (this compound) is placed in a box of simulated solvent molecules (e.g., water, methanol). This method is computationally intensive but can capture specific, short-range interactions such as hydrogen bonding, which are missed by implicit models. arxiv.orgnih.gov For example, in a reaction involving the pyridine nitrogen of this compound, explicit water molecules could be shown to form hydrogen bonds, stabilizing the transition state in a way that a continuum model might not fully capture. nih.gov Hybrid models that combine a few explicit solvent molecules in the first solvation shell with a continuum for the bulk solvent offer a balance between accuracy and computational cost. wikipedia.org

Comparing results from both models provides a more complete picture. Discrepancies between the two can highlight the importance of specific solute-solvent interactions. For example, if an explicit solvent simulation shows a significantly lower activation energy than an implicit one, it would suggest that direct hydrogen bonding or specific solvent ordering plays a critical role in the reaction mechanism. arxiv.org

Table 1: Illustrative Example of Calculated Activation Energies (ΔG‡) for a Hypothetical Reaction of this compound in Different Solvation Models. This table is for illustrative purposes only. The data is not derived from actual experimental or computational results.

| Solvent | Dielectric Constant (ε) | Implicit Model ΔG‡ (kcal/mol) | Explicit Model ΔG‡ (kcal/mol) |

| Toluene | 2.4 | 25.8 | 26.1 |

| Tetrahydrofuran (B95107) (THF) | 7.5 | 23.1 | 23.9 |

| Acetonitrile (B52724) | 37.5 | 20.5 | 21.5 |

| Water | 78.4 | 19.2 | 18.5 |

Prediction of Spectroscopic Properties through Theoretical Methods

Theoretical methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, aiding in structure elucidation and characterization.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Computational methods, particularly those based on Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of molecules like this compound. The most common approach is the Gauge-Independent Atomic Orbital (GIAO) method.

The process involves:

Optimizing the molecule's 3D geometry at a suitable level of theory.

Performing a GIAO calculation on the optimized geometry to compute the absolute magnetic shielding tensors for each nucleus.

Referencing the calculated shielding values to the shielding of a standard compound (e.g., tetramethylsilane, TMS), which is calculated at the same level of theory, to obtain the chemical shifts (δ).

These predicted shifts can be compared to experimental data to confirm the proposed structure. For this compound, this would be particularly useful for assigning the correct signals to the protons and carbons of the pyridine and pyrrolidine rings, which can be ambiguous from experimental data alone.

Table 2: Illustrative Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ) for this compound. This table is for illustrative purposes only. The data is not derived from actual computational results.

| Carbon Atom Position | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| C2 (Pyridine) | 159.5 | 158.8 |

| C3 (Pyridine) | 108.2 | 107.5 |

| C4 (Pyridine) | 95.1 | 94.3 |

| C5 (Pyridine) | 150.3 | 149.7 |

| C6 (Pyridine) | 148.9 | 148.1 |

| Cα (Pyrrolidine) | 46.8 | 46.2 |

| Cβ (Pyrrolidine) | 25.7 | 25.1 |

Simulation of Vibrational Frequencies and UV-Vis Spectra

Vibrational Frequencies (IR/Raman): Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. mdpi.com By performing a frequency calculation on the optimized geometry of this compound, one can obtain a set of normal modes and their corresponding frequencies. researchgate.net These simulations are crucial for:

Assigning experimental peaks: Identifying which specific bond stretches, bends, or torsions are responsible for each peak in an experimental spectrum. researchgate.net

Confirming structure: The calculated spectrum of a proposed structure should match the experimental one.

Studying intermolecular interactions: Changes in vibrational frequencies, particularly those of functional groups involved in hydrogen bonding, can be monitored. mdpi.com

UV-Vis Spectra: The simulation of electronic transitions can be achieved using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies from the ground state to various excited states, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. For this compound, TD-DFT could predict the π→π* and n→π* transitions characteristic of the substituted pyridine ring, helping to interpret the observed electronic spectrum.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While the pyridine ring is rigid, the pyrrolidine ring in this compound is flexible and can adopt various conformations (e.g., envelope, twist). Furthermore, the bond connecting the pyrrolidine nitrogen to the pyridine ring allows for rotational freedom. Molecular Dynamics (MD) simulations can explore the conformational landscape of the molecule over time. nih.gov

An MD simulation would model the atomic motions of the molecule by solving Newton's equations of motion, providing a trajectory that maps its dynamic behavior. nih.gov From this trajectory, one can:

Identify the most stable, low-energy conformations.

Determine the energy barriers between different conformations.

Analyze how the molecule's shape and flexibility change in different environments (e.g., in vacuum vs. in a solvent).

This information is vital for understanding how the molecule's shape might influence its ability to interact with other molecules or biological targets.

Quantitative Structure-Property Relationships (QSPR) for Non-Biological Molecular Design

Quantitative Structure-Property Relationships (QSPR) are mathematical models that correlate a molecule's structural features with its physicochemical properties. For non-biological molecular design, QSPR could be used to predict properties of this compound and its analogues for applications in materials science or catalysis.

The process involves:

Descriptor Calculation: Generating a set of numerical descriptors that encode the structural, electronic, and topological features of a series of related molecules.

Model Building: Using statistical methods or machine learning to build a regression model that links these descriptors to an experimentally measured property (e.g., solubility, melting point, or catalytic activity).

Prediction: Using the validated model to predict the properties of new, unsynthesized molecules.

For instance, a QSPR model could be developed to predict the catalytic efficiency of a series of substituted 2-(pyrrolidin-1-yl)pyridines in a particular organic reaction. By calculating the descriptors for this compound, its potential as a catalyst could be estimated before undertaking its synthesis and testing.

Strategic Applications of 4 Iodo 2 Pyrrolidin 1 Ylpyridine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The structural attributes of 4-Iodo-2-pyrrolidin-1-ylpyridine make it an ideal starting material for the synthesis of more intricate heterocyclic structures. The presence of the iodo group at the 4-position of the pyridine (B92270) ring provides a reactive handle for various cross-coupling reactions, while the 2-pyrrolidinyl substituent influences the electronic properties and steric environment of the molecule.

The iodo-substituent on the pyridine ring is a key feature that allows for the introduction of a wide array of functional groups through well-established palladium-catalyzed cross-coupling reactions. These reactions are fundamental in creating polyfunctionalized pyridines, which are prevalent motifs in pharmaceuticals and functional materials.

One of the most powerful methods for this purpose is the Suzuki-Miyaura coupling reaction . This reaction pairs the iodo-pyridine with a boronic acid or ester, enabling the formation of a new carbon-carbon bond. researchgate.netyoutube.com This strategy is highly effective for synthesizing aryl- or heteroaryl-substituted pyridines. The reaction is tolerant of many functional groups, allowing for the creation of complex molecules with high precision. youtube.comrsc.org For instance, coupling this compound with various arylboronic acids can lead to a library of 4-aryl-2-pyrrolidin-1-ylpyridines, each with distinct electronic and steric properties.